molecular formula C16H23FN2O4 B3944121 1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate

1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate

Cat. No. B3944121
M. Wt: 326.36 g/mol
InChI Key: RJQBZSMWDLCDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate, also known as pFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate involves its binding to the serotonin transporter. This leads to the inhibition of serotonin reuptake, which results in an increase in serotonin levels in the brain. This increase in serotonin levels has been shown to have various effects on behavior and physiology.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various physiological and biochemical processes in the body. It has been shown to increase locomotor activity in rodents, which suggests that it may have stimulant effects. It has also been shown to increase extracellular serotonin levels in the brain, which suggests that it may have antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate in lab experiments is its selectivity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. However, one limitation of using this compound is that it has not been extensively studied in humans, so its effects on human physiology and behavior are not well understood.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate. One area of interest is the potential use of this compound as a treatment for depression and other mood disorders. Another area of interest is the use of this compound as a research tool for studying the role of serotonin in various physiological and pathological conditions. Additionally, further research is needed to understand the long-term effects of this compound on human physiology and behavior.

Scientific Research Applications

PFPP has been studied for its potential use as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been shown to bind to the serotonin transporter, which is a protein that regulates the uptake of serotonin in the brain. This makes 1-(2-fluorobenzyl)-4-isopropylpiperazine oxalate a useful tool for studying the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-4-propan-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2.C2H2O4/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15;3-1(4)2(5)6/h3-6,12H,7-11H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQBZSMWDLCDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)CC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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